molecular formula C22H20N4O3 B2623709 1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251623-30-9

1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2623709
CAS No.: 1251623-30-9
M. Wt: 388.427
InChI Key: ZPLIXIBJCVHBHX-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyridazinone core, substituted with dimethylphenyl and ethoxyphenyl groups, as well as an oxadiazole ring. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the dihydropyridazinone core, followed by the introduction of the dimethylphenyl and ethoxyphenyl groups, and finally, the formation of the oxadiazole ring. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitriles, under conditions such as reflux or microwave-assisted synthesis. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing techniques like high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Cyclization: The oxadiazole ring can participate in cyclization reactions, forming various heterocyclic compounds under appropriate conditions.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms at the molecular level.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one stands out due to its unique combination of functional groups. Similar compounds include:

    1-(3,5-Dimethylphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one: Differing by the presence of a methoxy group instead of an ethoxy group.

    1-(3,5-Dimethylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one: Differing by the presence of a chloro group instead of an ethoxy group.

    1-(3,5-Dimethylphenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one: Differing by the presence of a fluoro group instead of an ethoxy group.

These variations in functional groups can significantly alter the chemical and biological properties of the compounds, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-4-28-18-7-5-6-16(13-18)21-23-22(29-25-21)20-19(27)8-9-26(24-20)17-11-14(2)10-15(3)12-17/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLIXIBJCVHBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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